molecular formula C10H18O4S B1597572 Ethyl 4-[(2-ethoxy-2-oxoethyl)thio]butanoate CAS No. 63449-37-6

Ethyl 4-[(2-ethoxy-2-oxoethyl)thio]butanoate

Cat. No. B1597572
CAS RN: 63449-37-6
M. Wt: 234.31 g/mol
InChI Key: QAUACNHILIEKFW-UHFFFAOYSA-N
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Description

Ethyl 4-[(2-ethoxy-2-oxoethyl)thio]butanoate is a chemical compound with the linear formula C9H14O4S3 . It is also known by other names such as Ethyl 4-(ethoxycarbonylmethylthio)butyrate and Butanoic acid, 4-[(2-ethoxy-2-oxoethyl)thio]-, ethyl ester .


Synthesis Analysis

The synthesis of Ethyl 4-[(2-ethoxy-2-oxoethyl)thio]butanoate involves several steps. One method involves the use of sodium ethanolate in diethyl ether under an inert atmosphere . This is followed by the addition of sulfuric acid in water and the mixture is stirred under reflux for 18 hours . The reaction mixture is then diluted with Et2O and the organic layer is dried over MgSO4, filtered, and evaporated to afford the crude product . The crude product is then purified by distillation at 1 torr .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 4-[(2-ethoxy-2-oxoethyl)thio]butanoate such as its density, melting point, boiling point, etc., are not specified in the available resources .

Scientific Research Applications

  • Synthesis of Novel Compounds Ethyl 4-[(2-ethoxy-2-oxoethyl)thio]butanoate is utilized in the synthesis of various complex organic compounds. For instance, it has been employed in the preparation of spir[4.4]nonane-1,6-dione, which is synthesized via a series of reactions including hydrolysis, decarboxylation, and ring closure (Wang Jun, 2010). Additionally, it has been used in creating densely functionalized 4H-chromene derivatives, which hold promise in medicinal chemistry (Muthusamy Boominathan et al., 2011).

  • Organophosphorus Chemistry In the field of organophosphorus chemistry, this compound has contributed to the synthesis of 2-ethoxy-6-oxo-1,2-azaphosphinane 2-oxide. This has further enabled the creation of N-alkylated derivatives through cyclocondensation, showcasing its versatility in synthesizing organometallic compounds (D. Hewitt & M. W. Teese, 1984).

  • Structural Analysis and Crystallography Research involving the structural analysis of compounds synthesized using ethyl 4-[(2-ethoxy-2-oxoethyl)thio]butanoate has been conducted. This includes X-ray diffraction studies to determine molecular structures, contributing valuable data to the field of crystallography and materials science (P. Wu, 2014).

  • Solubility Studies The solubility of derivatives of ethyl 4-[(2-ethoxy-2-oxoethyl)thio]butanoate in various solvents has been extensively studied. These studies provide essential data for its purification and crystallization processes, which is crucial in chemical manufacturing and pharmaceutical industries (Xinbao Li et al., 2016).

  • Peptide Synthesis In peptide synthesis, this compound has been used as a coupling reagent. It has shown efficacy in esterification, thioesterification, and amidation reactions, highlighting its significance in synthesizing complex biological molecules (Kishore Thalluri et al., 2013).

  • Anticancer Research In cancer research, analogues of ethyl 4-[(2-ethoxy-2-oxoethyl)thio]butanoate have been studied for their ability to mitigate drug resistance in leukemia cells. This signifies its potential application in developing new anticancer therapies (S. Das et al., 2009).

Safety And Hazards

The safety and hazards associated with Ethyl 4-[(2-ethoxy-2-oxoethyl)thio]butanoate are not specified in the available resources . It’s important to handle all chemicals with appropriate safety measures.

properties

IUPAC Name

ethyl 4-(2-ethoxy-2-oxoethyl)sulfanylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4S/c1-3-13-9(11)6-5-7-15-8-10(12)14-4-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAUACNHILIEKFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCSCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381158
Record name Ethyl 4-[(2-ethoxy-2-oxoethyl)thio]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[(2-ethoxy-2-oxoethyl)thio]butanoate

CAS RN

63449-37-6
Record name Ethyl 4-[(2-ethoxy-2-oxoethyl)thio]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium metal (4.3 g, 0.18 mol) was added cautiously in small portions to ethanol (150 mL). After the sodium completely dissolved, the mixture was cooled to 0° C. and ethyl 2-sulfanylacetate (21.9 g, 0.18 mol), was added. Ethyl 4-chlorobutanoate (27.4 g, 0.18 mol) was then added slowly and the resulting mixture stirred overnight at rt. The solid was filtered off, and then the filtrate concentrated under reduced pressure. The oil obtained was partitioned between water and ethyl acetate. The organic layer was collected, dried over anhydrous Na2SO4 and concentrated under vacuum to give the desired ethyl 4-((ethoxycarbonyl)methylthio)butanoate (40.2 g, 95%) as colorless oil. The crude material was used without further purification in the follow step.
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
21.9 g
Type
reactant
Reaction Step Three
Quantity
27.4 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MD Shultz, AK Cheung, CA Kirby… - Journal of medicinal …, 2013 - ACS Publications
Tankyrase 1 and 2 have been shown to be redundant, druggable nodes in the Wnt pathway. As such, there has been intense interest in developing agents suitable for modulating the …
Number of citations: 123 pubs.acs.org
MD Shultz, AK Cheung, CA Kirby, B Firestone, J Fan… - ubiquitinsignal.com
Tankyrase 1 and 2 have been shown to be redundant, druggable nodes in the Wnt pathway. As such, there has been intense interest in developing agents suitable for modulating the …
Number of citations: 0 ubiquitinsignal.com

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